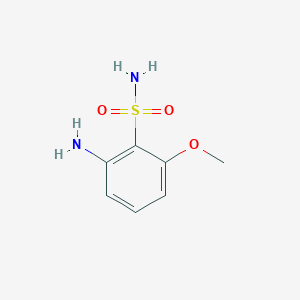

2-Amino-6-methoxybenzenesulfonamide

描述

Contextualization of Benzenesulfonamide (B165840) Chemistry

Benzenesulfonamides are a class of organic compounds characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene (B151609) ring. This structural motif is the foundation for a vast array of molecules with significant applications, most notably in the field of medicine. The discovery of sulfonamide antibacterial drugs in the 1930s was a landmark event in the history of medicine, heralding the age of chemotherapy. Beyond their antimicrobial properties, benzenesulfonamide derivatives have been developed as diuretics, hypoglycemic agents, and anticonvulsants. The versatility of the benzenesulfonamide scaffold lies in the ability to modify the benzene ring with various substituents, leading to a wide range of physicochemical and biological properties.

Significance of 2-Amino-6-methoxybenzenesulfonamide in Contemporary Chemical and Biological Research

This compound is a distinct member of the benzenesulfonamide family, featuring both an amino (-NH₂) and a methoxy (B1213986) (-OCH₃) group on the benzene ring at positions 2 and 6, respectively. While extensive research has been conducted on other isomers and derivatives of aminobenzenesulfonamides, specific studies focusing exclusively on this compound are not widely available in current scientific literature. Its significance, therefore, currently lies in its potential as a building block in organic synthesis and as a subject for further investigation to explore its unique properties that may arise from the specific arrangement of its functional groups.

Scope and Research Focus of the Outline

This article aims to provide a detailed account of this compound based on available chemical knowledge. The focus is strictly on its chemical identity, potential synthetic pathways, and known properties. It is important to note that due to the limited specific research on this compound, some sections will rely on general principles of organic chemistry and data from closely related analogues.

Structure

3D Structure

属性

IUPAC Name |

2-amino-6-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRQFJDFKCFILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463343 | |

| Record name | Benzenesulfonamide, 2-amino-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393089-40-2 | |

| Record name | Benzenesulfonamide, 2-amino-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Properties

The fundamental characteristics of 2-Amino-6-methoxybenzenesulfonamide are outlined below. It is important to note that while the molecular formula and weight are definitive, other properties may be based on predictions from computational models due to a lack of extensive experimental data for this specific isomer.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₀N₂O₃S |

| Molecular Weight | 202.23 g/mol |

| CAS Number | Not available |

Note: The table contains calculated values for molecular formula and weight. Other properties would require experimental determination or are based on computational predictions.

Structural Elucidation and Analytical Characterization Methods

Spectroscopic Analysis

A thorough search of scientific literature and spectral databases did not yield specific experimental ¹H or ¹³C NMR data for 2-Amino-6-methoxybenzenesulfonamide. While NMR data is available for related structures such as 2-amino-6-methoxybenzothiazole (B104352), no spectra corresponding directly to the title compound could be located. chemicalbook.com

Detailed experimental data from Infrared (IR) or Raman spectroscopy for this compound are not available in the public domain. Characteristic vibrational frequencies for the sulfonyl (SO₂), amine (NH₂), and methoxy (B1213986) (O-CH₃) groups are expected, but specific peak values (cm⁻¹) from published spectra for this molecule could not be found.

No experimental UV-Vis absorption spectra for this compound were found in the reviewed literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

A search for mass spectrometry data did not uncover specific experimental results, such as mass-to-charge ratios (m/z) or fragmentation patterns, for this compound. While a supplier mentions the availability of LC-MS data, the actual spectrum is not publicly accessible. researchgate.net

X-ray Crystallography

There is no information available in the searched scientific literature or crystallographic databases regarding the single-crystal X-ray structure of this compound. Therefore, details on its crystal system, space group, and precise bond lengths or angles are not known.

Elemental Analysis (CHNS)

Specific results from Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) elemental analysis for this compound have not been published in the available literature. The theoretical elemental composition, based on its molecular formula C₇H₁₀N₂O₃S, is as follows:

Carbon: 41.57%

Hydrogen: 4.98%

Nitrogen: 13.85%

Oxygen: 23.73%

Sulfur: 15.86%

Chromatographic Purification Techniques

The purification of this compound, a key step to ensure high purity for subsequent analytical characterization and use, can be effectively achieved through various chromatographic methods. These techniques separate the target compound from impurities based on differential partitioning between a stationary phase and a mobile phase. The choice of method depends on the scale of purification, the nature of the impurities, and the desired final purity. High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and column chromatography are commonly employed for the purification of related aromatic sulfonamides and amino compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for the analysis and preparative purification of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its moderate polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Detailed research on analogous compounds, such as other benzenesulfonamide (B165840) derivatives, provides a strong basis for developing a robust HPLC purification method. For instance, the analysis of compounds like 4-amino-5-methoxy-N,2-dimethyl-benzenesulfonamide and 2-amino-6-methoxybenzothiazole has been successfully performed using C18 columns. sielc.comsielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The addition of a small amount of acid, like phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of the amino group. sielc.comsielc.com

For preparative applications, the developed analytical method can be scaled up by using a larger column and a higher flow rate to isolate larger quantities of the purified compound.

Table 1: Representative HPLC Conditions for Analysis of Related Aminobenzenesulfonamide Derivatives

| Parameter | Condition | Source |

| Column | Newcrom R1 (Reversed-Phase) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.comsielc.com |

| Alternative Mobile Phase (MS-compatible) | Acetonitrile (MeCN) and water with formic acid | sielc.com |

| Particle Size | 3 µm for UPLC, scalable for preparative HPLC | sielc.com |

| Detection | UV, wavelength dependent on the chromophore | N/A |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile, rapid, and cost-effective technique for monitoring reaction progress, identifying fractions from column chromatography, and assessing the purity of this compound. fishersci.ca It operates on the same principles of separation as column chromatography.

For a compound with the polarity of this compound, a polar stationary phase like silica (B1680970) gel is typically used, with a mobile phase of intermediate polarity. The choice of eluent is critical for achieving good separation. A mixture of a relatively nonpolar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a more polar solvent (e.g., methanol or hexane) is often employed. The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the target compound, ideally between 0.3 and 0.5 for effective separation.

Visualization of the compound on the TLC plate can be achieved under UV light if the compound is UV-active, or by staining with a suitable reagent such as ninhydrin, which reacts with the primary amino group to produce a colored spot. researchgate.netcrsubscription.com

Table 2: General TLC Parameters for Separation of Amino-Containing Aromatic Compounds

| Parameter | Description | Source |

| Stationary Phase | Silica gel plates (e.g., Sorbfil PTSCh-AF-A) | researchgate.net |

| Mobile Phase (Example for Amino Acids) | n-butanol, acetic acid, and water (12:3:5 by volume) | crsubscription.com |

| Alternative Mobile Phase (General) | Mixtures of ethyl acetate (B1210297) and hexane, or dichloromethane and methanol | N/A |

| Visualization | UV light (254 nm) or Ninhydrin spray reagent | researchgate.netcrsubscription.com |

Column Chromatography

For larger-scale purification, column chromatography is the method of choice. This technique uses a stationary phase, typically silica gel, packed into a glass column. The crude sample is loaded onto the top of the column, and a solvent (the eluent) is passed through the column to separate the components.

The selection of the eluent system is often guided by preliminary TLC analysis. A solvent system that provides a good Rf value on TLC will likely result in a successful separation on a column. A gradient elution, where the polarity of the eluent is gradually increased during the separation, can be used to effectively separate compounds with a wide range of polarities. For this compound, a gradient starting with a less polar solvent mixture (e.g., ethyl acetate/hexane) and gradually increasing the proportion of a more polar solvent (e.g., methanol) would likely be effective in eluting the target compound while retaining more polar impurities.

Fractions are collected as the eluent exits the column and are analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is evaporated to yield the purified this compound.

Table 3: General Parameters for Column Chromatography Purification

| Parameter | Description | Source |

| Stationary Phase | Silica Gel (standard grade, 60 Å pore size) | N/A |

| Eluent System | Gradient of ethyl acetate in hexane, or methanol in dichloromethane | N/A |

| Fraction Analysis | Thin-Layer Chromatography (TLC) | fishersci.ca |

| Product Isolation | Evaporation of solvent from combined pure fractions | N/A |

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzenesulfonamide derivatives, these investigations reveal critical information about the effects of substituent placement and nature on their therapeutic potential.

The biological activity of benzenesulfonamide derivatives is highly sensitive to the nature and position of substituents on the aromatic ring and the sulfonamide group. Research has shown that modifications can dramatically alter a compound's efficacy and selectivity.

For instance, studies on benzenesulfonamide derivatives as carbonic anhydrase inhibitors have established a clear correlation between the electronic properties of substituents and inhibitory activity. A linear relationship has been observed between Hammett's σ factor—a measure of the electron-donating or electron-withdrawing effect of a substituent—and the compound's pKa and inhibitory potency. jst.go.jp Generally, inhibitory activity increases as the pKa of the sulfonamide decreases, which corresponds to an increase in the Hammett's σ factor of the substituent. jst.go.jp

In the development of inhibitors for enzymes like 12-lipoxygenase, SAR studies of scaffolds related to 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been crucial. nih.gov These studies systematically explore how different substituents on the benzenesulfonamide ring impact potency and selectivity, leading to the identification of compounds with nanomolar efficacy. nih.gov Similarly, for derivatives of 2-amino-6-arylsulfonylbenzonitrile, a close structural analog, the presence of methyl, bromo, or chloro groups on one of the aromatic rings was found to enhance certain physicochemical properties, whereas amino and cyano groups had an adverse effect. ias.ac.in

Further research into novel sulfonamide derivatives has shown that substitutions on appended heterocyclic rings, such as a triazole, can improve the compound's orientation within a receptor's active site, thereby increasing interaction and flexibility. nih.gov The nature of substituents on a benzyl (B1604629) group attached to the core structure also plays a significant role, with different groups at the para-position leading to varied biological effects. nih.gov

Table 1: Effect of Substituents on the Biological Activity of Benzenesulfonamide Analogs

| Core Scaffold | Substituent/Modification | Observed Effect | Target/Activity |

| Benzenesulfonamide | Electron-withdrawing groups (increased Hammett's σ) | Increased inhibitory activity jst.go.jp | Carbonic Anhydrase |

| 2-Amino-6-arylsulfonylbenzonitrile | Methyl, Bromo, Chloro groups | Enhanced lipophilicity ias.ac.in | HIV-1 NNRTI |

| 2-Amino-6-arylsulfonylbenzonitrile | Amino, Cyano groups | Decreased lipophilicity ias.ac.in | HIV-1 NNRTI |

| Sulfonamide-Triazole Conjugate | Substitutions on the triazole ring | Improved orientation and flexibility in receptor nih.gov | Carbonic Anhydrase IX |

| Sulfonamide-Triazole Conjugate | Para-Bromo or Para-Chloro on benzyl group | High affinity for the receptor nih.gov | Carbonic Anhydrase IX |

The biological activity of sulfonamides is not only governed by their structural features but also by their physicochemical properties, such as lipophilicity, solubility, and pKa. jst.go.jpnih.gov Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Retention Relationship (QSRR) models are frequently employed to understand and predict the lipophilicity of sulfonamide derivatives. mdpi.comnih.gov These models have successfully used various computational approaches and chromatographic techniques to characterize the lipophilicity of anticancer sulfonamides. mdpi.comnih.gov For example, a study on 2-amino-6-arylsulfonylbenzonitrile derivatives developed a robust QSPR model that correlated topological and electrotopological state indices with log P values, demonstrating that specific functional groups significantly enhanced or adversely affected lipophilicity. ias.ac.in

The correlation between physicochemical parameters and biological activity is often direct. For carbonic anhydrase inhibitors, a close relationship has been found between inhibitory activity and the water solubility of the unionized form of the benzenesulfonamide molecule. jst.go.jp Theoretical studies have also been conducted to compute the pKa, lipophilicity, and solubility of various biologically active sulfonamides, providing valuable data for drug design. researchgate.net These studies confirm that for a compound to be effective, it must possess a balance of these properties. For instance, while high lipophilicity can improve membrane permeability, it might also lead to poor solubility and increased binding to plasma proteins. nih.gov Research suggests that an ideal compound should have the lowest possible lipophilicity while maintaining its pharmacological action. mdpi.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques that simulate the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (protein). These studies provide a three-dimensional view of the binding process, helping to identify key interactions and predict binding affinities.

The analysis of ligand-protein interactions reveals the specific forces that stabilize the binding of a drug candidate to its target. These interactions are typically a combination of hydrogen bonds, electrostatic interactions (salt bridges), hydrophobic contacts, and van der Waals forces. researchgate.netmdpi.com

In silico docking studies performed on various benzenesulfonamide derivatives have consistently highlighted the importance of these interactions. For N-(6-Indazolyl) benzenesulfonamide derivatives, molecular docking analyses revealed intricate interactions involving hydrogen bonds, electrostatic forces, and hydrophobic contacts within the target's binding site. researchgate.net Similarly, docking of thiourea-benzenesulfonamide derivatives into the active site of carbonic anhydrase IX (CAIX) showed that the most potent compounds exhibited proper binding with key amino acids. nih.gov

For arylsulfonamide derivatives designed as telomerase inhibitors, analysis showed significant van der Waals contacts between the sulfonamide moiety and specific amino acid residues of the protein. nih.gov Molecular dynamics simulations on 2-amino-6-arylsulphonylbenzonitrile analogues as HIV-1 reverse transcriptase inhibitors further detailed the interaction modes, showing that different ligands establish distinct interactions with the protein. nih.gov These analyses are crucial for understanding the mechanism of action and for the rational design of derivatives with improved binding characteristics.

A primary goal of molecular docking is to identify the preferred binding orientation (binding mode) of a ligand within the active site of a protein and to pinpoint the key amino acid residues involved in the interaction.

For an arylsulfonamide derivative targeting telomerase, docking and molecular dynamics simulations identified a critical pi-pi stacking interaction between the central aromatic ring of the ligand and the side chain of Phenylalanine 494 (Phe494). nih.gov This study also identified other key residues, including Asp493, Gly495, Ile550, Gly553, and Leu554, as forming important van der Waals contacts with the ligand. nih.gov The consistent interaction with Phe494 throughout the simulation defined it as a key residue in the inhibition pattern. nih.gov

In another study involving pericosine E analogs, which share structural motifs with some sulfonamide derivatives, docking simulations suggested that the reduced activity of C6-methoxylated analogs was due to the absence of hydrogen bonding between the methoxy group and surrounding amino acid residues in the α-glucosidase active site. mdpi.comnih.gov This highlights how a single functional group's ability to form specific interactions can be critical for biological activity. These detailed insights into binding modes and key residue interactions are invaluable for optimizing lead compounds.

Computational methods can also provide quantitative estimates of the binding affinity between a ligand and a protein. These estimations, often expressed as a binding energy or a scoring function (S-score), help to rank potential drug candidates and predict their potency.

In a study of novel sulfonamide derivatives designed as carbonic anhydrase IX inhibitors, docking studies calculated the binding affinities for the proposed compounds. nih.gov The results demonstrated good binding affinities, with the most promising compounds achieving S-scores of -8.37 kcal/mol and -8.32 kcal/mol, indicating a high affinity for the receptor. nih.gov

Molecular dynamics simulations coupled with methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy of a ligand-protein complex. nih.gov This approach was applied to 2-amino-6-arylsulphonylbenzonitriles as HIV inhibitors, and the calculated energies correlated well with their observed biological activity. nih.gov The study found that the higher binding affinity of the most potent inhibitor was favored by electrostatic interactions and solvation contributions. nih.gov

Table 2: Estimated Binding Affinities for Sulfonamide Derivatives

| Compound Class | Target Protein | Method | Estimated Binding Affinity/Energy |

| Sulfonamide-Triazole Derivative (para-Br substitution) | Carbonic Anhydrase IX | Docking (S-score) | -8.37 kcal/mol nih.gov |

| Sulfonamide-Triazole Derivative (para-Cl substitution) | Carbonic Anhydrase IX | Docking (S-score) | -8.32 kcal/mol nih.gov |

| 2-Amino-6-arylsulphonylbenzonitriles | HIV-1 Reverse Transcriptase | MM-GBSA | Correlated with activity; favored by electrostatic interactions nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of 2D and 3D QSAR Models

The development of QSAR models is a critical step in modern drug discovery, enabling the prediction of activity for novel compounds. These models are broadly categorized into 2D and 3D approaches.

For series of inhibitors, such as 2-amino-6-arylsulfonylbenzonitriles which are congeners of the target compound, both 2D and 3D-QSAR models have been developed to explore their anti-HIV-1 activity. nih.gov In these studies, 2D descriptors, which are derived from the two-dimensional representation of a molecule, include topological indices that describe molecular size, shape, and branching. researchgate.netnih.gov

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the three-dimensional structures of the molecules and their alignment. These models then generate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. For a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives, CoMFA and CoMSIA models were successfully established, yielding statistically significant models that could guide the design of new, more potent inhibitors. rsc.org A 3D-QSAR study on 2-amino-6-aryl sulfonylbenzonitriles also reported robust models based on pharmacophoric descriptors. rsc.org These approaches help in understanding the spatial requirements for a molecule to interact effectively with its biological target.

Predictive Modeling and Statistical Validation

A crucial aspect of QSAR modeling is its predictive power, which must be rigorously validated. rutgers.edu For a model to be considered reliable, it must accurately predict the activity of compounds not used in its development (the test set).

Validation is performed using internal and external methods. Internal validation often involves a leave-one-out (LOO) cross-validation procedure, which generates a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. External validation involves using the model to predict the activities of an external test set of compounds, with the predictive ability measured by a correlation coefficient (R²_pred). In studies of benzimidazole (B57391) derivatives, models were validated using an external test set, showing a high agreement between experimental and predicted inhibitory values. nih.govresearchgate.net For 2-amino-6-arylsulfonylbenzonitriles, models were validated using test sets, yielding high predictive r² values (e.g., 0.855 for an Artificial Neural Network model and 0.805 for a Multiple Linear Regression model). rsc.org

Table 1: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| q² (or Q²) | Cross-validated correlation coefficient (internal validation) | > 0.5 |

| r² | Non-cross-validated correlation coefficient (goodness-of-fit) | > 0.6 |

| R²_pred | Predictive correlation coefficient for the external test set | > 0.6 |

| F-value | Fisher's F-test value (statistical significance of the model) | High value |

| SEE | Standard Error of Estimate | Low value |

Correlation of Electronic and Topological Descriptors with Bioactivity

QSAR models rely on molecular descriptors that quantify various aspects of a molecule's structure. These descriptors can be electronic, hydrophobic, steric, or topological. The goal is to find which descriptors correlate most strongly with biological activity.

Electronic Descriptors: These describe the electronic properties of a molecule, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges. A study on sulfonamide coordination with platinum used density functional theory to analyze frontier molecular orbitals and molecular electrostatic potential to identify regions crucial for metal coordination. fapesp.br

Topological Descriptors: These are numerical values derived from the 2D graph of a molecule, encoding information about size, shape, and degree of branching. researchgate.netnih.gov They are computationally inexpensive and have been successfully used to model the carbonic anhydrase II inhibitory activity of para-substituted aromatic sulfonamides. nih.gov In a QSAR study on sulfonamides inhibiting E. Coli, distance-based topological indices combined with other descriptors yielded a statistically significant model. umich.edu

The correlation of these descriptors with activity provides mechanistic insights. For example, a negative coefficient for a specific electronic descriptor might suggest that lower electron density in a particular region of the molecule enhances its biological activity.

Pharmacophore Modeling

Pharmacophore modeling is another key in-silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. mdpi.com

Ligand-Based and Common Feature Pharmacophore Generation

Pharmacophore models can be generated through two main approaches: structure-based and ligand-based. When the 3D structure of the target protein is unknown, ligand-based methods are employed. mdpi.com This approach involves aligning a set of known active molecules and extracting the common chemical features responsible for their activity. mdpi.com

Common features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. For instance, in a study to identify dual inhibitors of CDK4/6 and aromatase, structure-based pharmacophore models were built for each target, identifying key features like hydrogen bond acceptors and hydrophobic sites within the respective binding pockets. nih.gov Ligand-based models for heterocyclic diamidine derivatives identified positive ionic and aromatic features as crucial for their bioactivity. nih.gov

Feature Mapping and Virtual Screening Applications

Once a pharmacophore model is generated and validated, it can be used as a 3D query to search large chemical databases for novel molecules that match the required features. This process is known as virtual screening. mdpi.comnih.gov

The process involves mapping the pharmacophoric features of database compounds onto the query model. Molecules that fit the model well are selected as "hits" for further investigation. This technique has proven effective in enriching hit lists with active compounds and identifying novel chemical scaffolds. For example, a pharmacophore model for hydroxysteroid dehydrogenase inhibitors was used to screen a library of natural products, leading to the identification of new active compounds. mdpi.com Similarly, a validated pharmacophore model for topoisomerase I inhibitors was used to screen the ZINC database, resulting in the identification of several potential hit molecules. nih.gov This workflow significantly reduces the time and cost associated with high-throughput screening by prioritizing compounds for experimental testing.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations provide a framework to understand the intrinsic properties of a molecule, such as its three-dimensional shape, the distribution of electrons, and its chemical behavior.

Before analyzing its electronic properties, the geometry of a molecule must be optimized to find its most stable, lowest-energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For this analysis, methods like the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-311++G(d,p) are commonly employed. kau.edu.sa

Once the optimized geometry is obtained, the electronic structure can be analyzed. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining a molecule's reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. nih.govnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap indicates higher kinetic stability and lower chemical reactivity. nih.gov This charge transfer within the molecule is a key indicator of its potential bioactivity. kau.edu.sa

While specific DFT data for this compound is not available in the cited literature, the table below presents representative HOMO-LUMO energy values calculated for a related series of unsymmetrical sulfamides, illustrating the type of data generated in such studies. orientjchem.org

Table 1: Frontier Molecular Orbital Energies for a Series of Sulfamides

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1 | -6.16 | -0.98 | 5.18 |

| 2 | -6.45 | -1.13 | 5.32 |

| 3 | -6.74 | -1.54 | 5.20 |

| 4 | -6.31 | -1.41 | 4.90 |

| 5 | -6.54 | -1.51 | 5.03 |

| 6 | -6.92 | -1.82 | 5.10 |

| 7 | -6.44 | -1.02 | 5.42 |

| 8 | -6.71 | -1.16 | 5.55 |

| 9 | -6.96 | -1.58 | 5.38 |

Data derived from a study on unsymmetrical sulfamides using DFT/B3LYP/6-31G level of theory. orientjchem.org

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. orientjchem.orgsemanticscholar.org These descriptors, derived from conceptual DFT, provide insights into the stability and reactivity trends of compounds. orientjchem.orgscielo.org.mx

Key chemical reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO. orientjchem.org

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO. orientjchem.org

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. orientjchem.org

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.govorientjchem.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the molecule will undergo a chemical reaction. orientjchem.org

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ2 / 2η, where μ is the chemical potential (μ ≈ -χ). orientjchem.org This index helps in predicting the global electrophilic nature of the molecule. nih.gov

These parameters are invaluable in medicinal chemistry for comparing the reactivity of different derivatives within a chemical series. For instance, a compound with a lower hardness value is generally more reactive. orientjchem.org The table below shows calculated reactivity descriptors for the same series of sulfamides, demonstrating how these values can be used to compare molecules. orientjchem.org

Table 2: Chemical Reactivity Descriptors for a Series of Sulfamides

| Compound | Ionization Potential (I) | Electron Affinity (A) | Electronegativity (χ) | Chemical Hardness (η) | Chemical Softness (S) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|---|

| 1 | 6.16 | 0.98 | 3.57 | 2.59 | 0.386 | 2.46 |

| 2 | 6.45 | 1.13 | 3.79 | 2.66 | 0.375 | 2.69 |

| 3 | 6.74 | 1.54 | 4.14 | 2.60 | 0.384 | 3.29 |

| 4 | 6.31 | 1.41 | 3.86 | 2.45 | 0.408 | 3.04 |

| 5 | 6.54 | 1.51 | 4.02 | 2.51 | 0.398 | 3.22 |

| 6 | 6.92 | 1.82 | 4.37 | 2.55 | 0.392 | 3.74 |

| 7 | 6.44 | 1.02 | 3.73 | 2.71 | 0.369 | 2.56 |

| 8 | 6.71 | 1.16 | 3.93 | 2.77 | 0.361 | 2.78 |

| 9 | 6.96 | 1.58 | 4.27 | 2.69 | 0.371 | 3.38 |

Data derived from a study on unsymmetrical sulfamides. orientjchem.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Applications and Uses

Established Synthetic Pathways for this compound

The synthesis of this compound and its closely related analogues, particularly the chiral intermediate (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, is a critical process in medicinal chemistry, notably for the preparation of pharmaceuticals like Tamsulosin. epo.orggoogle.com Methodologies have been developed to ensure high purity and specific stereochemistry, often involving multi-step sequences that begin with simple, commercially available starting materials. epo.orggoogle.com

A common and effective strategy for synthesizing the core structure of these compounds begins with D-alanine and methoxybenzene (anisole). epo.orggoogle.com This pathway proceeds through a series of well-defined chemical transformations, including a key Friedel-Crafts reaction, to construct the substituted benzene (B151609) ring system. epo.orggoogle.com

A representative multi-step synthesis for a closely related analog, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, involves the following sequence: google.com

Protection: The amino group of the starting material, D-alanine, is protected. A common protecting group is trifluoroacetyl, introduced using ethyl trifluoroacetate. epo.orggoogle.com

Friedel-Crafts Reaction: The N-protected alanine (B10760859) is reacted with methoxybenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron (III) chloride. epo.org This step forms a 4'-methoxy-2-aminopropiophenone intermediate, which is protected on the amino group. google.com

Reduction: The oxo (ketone) group of the propiophenone (B1677668) intermediate is completely reduced to a methylene (B1212753) group, yielding a protected 1-(methoxyphenyl)propane-2-amine derivative. google.com

Chlorosulfonation and Ammonolysis: The aromatic ring is then chlorosulfonated. google.com The resulting sulfonyl chloride is subsequently converted into the desired sulfonamide by reaction with ammonia (B1221849), typically an aqueous ammonia solution. epo.org

Deprotection: The final step is the removal of the amino-protecting group to yield the target amine. epo.orggoogle.com This can be achieved using standard deprotection techniques well-known in organic synthesis. google.com

An important intermediate in this pathway is (R)-1-(4-methoxy-3-sulfamoylphenyl)-2-trifluoroacetyl-aminopropane. google.com The entire process is designed to proceed without racemization of the chiral center, ensuring the final product has high optical purity. google.com

| Step | Reaction | Key Reagents | Intermediate Formed |

| 1 | Amino Group Protection | D-alanine, Ethyl trifluoroacetate | N-(trifluoroacetyl)-D-alanine |

| 2 | Friedel-Crafts Acylation | Methoxybenzene, Lewis Acid (e.g., AlCl₃) | Protected 4'-methoxy-2-aminopropiophenone |

| 3 | Ketone Reduction | - | Protected 1-(methoxyphenyl)propane-2-amine |

| 4 | Sulfonamide Formation | Chlorosulfonic acid (or similar), Ammonia | Protected 1-(4-methoxy-3-sulfamoylphenyl)propane-2-amine |

| 5 | Deprotection | - | (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide |

Achieving high enantiomeric purity is crucial, as often only one enantiomer of a chiral molecule possesses the desired therapeutic activity. epo.org Two primary strategies are employed: stereoselective synthesis and chiral resolution of a racemic mixture.

Stereoselective Synthesis: The synthetic route starting from the chiral precursor D-alanine is an example of stereoselective synthesis. google.com By using an enantiomerically pure starting material, the chirality is carried through the reaction sequence, which is designed to avoid racemization, thereby producing an optically pure final product. google.com This approach can be more efficient than separating enantiomers from a racemic mixture. google.com Other modern methods for stereoselective synthesis of α-amino acids involve photoredox catalysis, where visible light and an organic photocatalyst can be used to facilitate C-radical addition to a chiral imine. nih.gov

Chiral Resolution: An alternative approach is to synthesize a racemic mixture of the compound, such as (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, and then separate the enantiomers. google.com A widely used method is classical chemical resolution via the formation of diastereomeric salts. google.comnih.gov This involves reacting the racemic amine with a chiral resolving agent, such as D-(-)-tartaric acid or L-(+)-tartaric acid. google.com

The differing solubilities of the resulting diastereomeric salts allow them to be separated by fractional crystallization. google.com For instance, when using D-(-)-tartaric acid to resolve racemic 5-(2-aminopropyl)-2-methoxybenzenesulfonamide, the (R)-amine-(D)-tartrate salt preferentially crystallizes under optimized conditions. google.com After separation, the desired enantiomer is recovered by treating the salt to remove the resolving agent. google.com This process can effectively increase the optical purity of the R-(-)-isomer from an initial 50% in the racemate to over 99.9%. google.com

Other advanced chiral separation techniques include preparative-scale chromatography, enantioselective liquid-liquid extraction, and methods using membrane resolution. nih.gov For analytical and preparative separation, chiral high-performance liquid chromatography (HPLC) is a powerful tool, often using chiral stationary phases or chiral additives in the mobile phase. nih.govmdpi.comresearchgate.net

The efficiency and success of chiral resolution are highly dependent on the reaction conditions. google.com Key parameters that are optimized include the solvent system, temperature, and reaction time. google.com

In the resolution of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with D-(-)-tartaric acid, the polarity of the solvent system is a critical factor. google.com A mixture of methanol (B129727) and dimethylformamide has been shown to be effective. google.com Temperature also plays a crucial role; carrying out the resolution at a temperature between 30-65°C provides the best results for obtaining high optical purity. google.com The reaction time is typically optimized to be between 4 to 8 hours to achieve a high yield of the desired diastereomeric salt with the required optical purity. google.com

| Parameter | Optimized Condition | Rationale / Outcome |

| Resolving Agent | D-(-)-tartaric acid | Forms diastereomeric salts with differing solubilities. google.com |

| Molar Ratio | 1:1.1 (Amine:Tartaric Acid) | Preferred ratio for efficient salt formation. google.com |

| Solvent System | Methanol / Dimethylformamide | Polarity is crucial for selective crystallization. google.com |

| Temperature | 30-65°C | Optimal range for achieving high optical purity. google.com |

| Reaction Time | 4-8 hours | Balances yield and optical purity. google.com |

| Purification | Multiple recrystallizations | Increases enantiomeric excess to >99.9%. google.com |

Synthesis of Analogs and Derivatives of this compound

The this compound scaffold serves as a valuable starting point for the synthesis of a wide range of derivatives. These modifications are often pursued to explore structure-activity relationships in medicinal chemistry.

Derivatization typically targets the primary amino group of the benzenesulfonamide (B165840) core. Standard organic chemistry transformations can be applied to introduce a variety of functional groups and molecular extensions.

A common strategy involves the reaction of the primary amine with aldehydes to form Schiff bases (imines). nih.gov For example, 3-amino-4-hydroxybenzenesulfonamide, a related compound, is condensed with various aromatic aldehydes in refluxing propan-2-ol to produce Schiff base derivatives in good to excellent yields. nih.gov Another approach is the reaction with bromoacetophenones to afford α-amino ketones. nih.gov These ketone derivatives can be further transformed, for instance, by reacting them with hydroxylamine (B1172632) to form oximes or with hydrazine (B178648) to create hydrazones and dimeric structures. nih.gov

These strategies allow for the systematic modification of the parent molecule, enabling the exploration of how different substituents impact its chemical and biological properties.

The aminomethoxybenzene moiety is a versatile building block that can be incorporated into various heterocyclic systems. This creates entirely new classes of compounds where the core scaffold is changed from a simple benzene ring to a more complex system.

Incorporation of Diverse Chemical Scaffolds

Triazole-Benzenesulfonamide Conjugates

The fusion of a benzenesulfonamide moiety with a triazole ring has yielded compounds with significant biological potential. A common synthetic route involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govresearchgate.netmdpi.com This method allows for the efficient and regioselective formation of 1,2,3-triazoles.

In a typical synthesis, a benzenesulfonamide precursor is functionalized with an azide (B81097) group. This azide-containing sulfonamide is then reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole-benzenesulfonamide conjugates. researchgate.netmdpi.com The versatility of this approach lies in the wide range of substituents that can be introduced via the alkyne component, allowing for the creation of a diverse library of compounds. researchgate.net For instance, benzenesulfonamides bearing a 1,2,3-triazole linked to hydroxy-trifluoromethylpyrazolines and hydrazones have been synthesized, highlighting the modularity of this synthetic strategy. nih.gov

Researchers have also explored the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles bearing a benzenesulfonamide moiety. These compounds have been synthesized and evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. The synthesis of these derivatives often involves multi-step sequences, starting from commercially available materials and culminating in the formation of the triazole ring.

| Reactants | Reaction Type | Product | Reference |

|---|---|---|---|

| Azide-containing benzenesulfonamide and terminal alkynes | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 1,2,3-Triazole-benzenesulfonamide conjugates | researchgate.netmdpi.com |

| 4-(Azidomethyl)benzenesulfonamide and various aryl acetylenes | Click Chemistry | 1,2,3-Triazol-1-ylbenzenesulfonamide derivatives | researchgate.net |

| 1-[4-(Aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | Amidation | 1-[4-(Aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide |

Thiazolidinone-Benzenesulfonamide Hybrids

The synthesis of thiazolidinone-benzenesulfonamide hybrids typically involves a multi-step process. A common approach begins with the reaction of a substituted thiourea (B124793) with an α-haloacetic acid ester, leading to the formation of the thiazolidinone ring. For example, 4-(3-cyclopropylthioureido)benzenesulfonamide can be reacted with ethyl bromoacetate (B1195939) in the presence of a base like sodium acetate (B1210297) to construct the thiazolidinone core.

Another strategy involves the Knoevenagel condensation of a thiazolidinone derivative with various aldehydes. This reaction introduces diversity at the 5-position of the thiazolidinone ring. For instance, novel thiazolidin-4-one benzenesulfonamide arylidene hybrids have been synthesized through this method. The synthesis of the initial thiazolidinone core often starts from a thiosemicarbazide (B42300) derivative which is cyclized to form the heterocyclic ring. The resulting thiazolidinone can then be further functionalized.

| Reactants | Reaction Type | Product | Reference |

|---|---|---|---|

| 4-(3-Cyclopropylthioureido)benzenesulfonamide and Ethyl bromoacetate | Cyclization | Thiazolidinone-benzenesulfonamide core | |

| Substituted 2-aminobenzothiazole, aromatic aldehyde, and mercaptoacetic acid | Cyclic condensation | 2-Aryl-3-(substituted benzothiazolyl)-1,3-thiazolidine-4-ones | |

| Thiazolidinone derivative and various aldehydes | Knoevenagel condensation | Thiazolidin-4-one benzenesulfonamide arylidene hybrids |

Imidazothiadiazole and Thiazolotriazole Scaffolds

The synthesis of fused heterocyclic systems such as imidazothiadiazoles and thiazolotriazoles often involves the construction of the fused ring system from a suitable precursor. For instance, imidazo[2,1-b]thiadiazole derivatives can be synthesized and subsequently functionalized with amide or sulfonamide groups. The core imidazo[2,1-b]thiadiazole scaffold can be prepared through various synthetic routes, often involving the cyclization of a thiadiazole derivative.

One approach to synthesize benzo[d]imidazo[2,1-b]thiazoles involves a one-pot cascade process from the condensation of aromatic ketones, N-bromosuccinimide (NBS), and a 2-amino-1,3,4-thiadiazole (B1665364) derivative under microwave irradiation. The synthesis of thiazolotriazoles can also be achieved through multi-component reactions, which offer an efficient way to build molecular complexity in a single step.

| Reactants | Reaction Type | Product | Reference |

|---|---|---|---|

| Aromatic ketones, N-bromosuccinimide, and 5-(Biphenyl-4-yl)-1,3,4-thiadiazol-2-amine | One-pot cascade condensation | Benzo[d]imidazo[2,1-b]thiazoles | |

| Imidazo[2,1-b]thiadiazole precursor | Amidation/Sulfonylation | Amide and sulfonamide derivatives of imidazo[2,1-b]thiadiazole |

Triazine-Sulfonamide Molecular Hybrids

Triazine-sulfonamide hybrids are typically synthesized through nucleophilic aromatic substitution reactions on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. The chlorine atoms on the triazine ring are sequentially replaced by different nucleophiles, allowing for the controlled introduction of various functionalities.

In a common synthetic scheme, cyanuric chloride is first reacted with a sulfonamide, such as sulfapyridine (B1682706) or sulfaguanidine, in a suitable solvent like acetone (B3395972) to yield a mono- or di-substituted triazine derivative. The remaining chlorine atoms can then be substituted by reacting with other amines, such as diethylamine (B46881) or cyclopropylamine, to generate the final trisubstituted triazine-sulfonamide hybrids. These reactions are often carried out in solvents like DMF.

| Reactants | Reaction Type | Product | Reference |

|---|---|---|---|

| Sulfapyridine and Cyanuric chloride | Nucleophilic aromatic substitution | 4-[(Dichloro-1,3,5-triazin-2-yl)amino]-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| 4-{[4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide | Nucleophilic aromatic substitution | Trisubstituted triazine-sulfonamide hybrid | |

| 1,2,4-Triazine precursor and a sulfonamide | Hybridization | 1,2,4-Triazine-sulfonamide hybrids |

Phenoxyalkylamine and Indazole-Sulfonamide Derivatives

The synthesis of indazole-sulfonamide derivatives can be achieved through the sulfonylation of an indazole ring. For example, 5-nitroindazole (B105863) can be reacted with a sulfonyl chloride, such as 2-chloro-5-methoxybenzene-1-sulfonyl chloride, in the presence of a base like sodium hydride in DMF to yield the corresponding N-sulfonylated indazole. The nitro group on the indazole ring can subsequently be reduced to an amine, providing a handle for further functionalization.

While specific examples for the synthesis of phenoxyalkylamine-sulfonamide derivatives from this compound were not found, general methods for the synthesis of N-substituted sulfonamides are well-established. These typically involve the reaction of a sulfonyl chloride with a primary or secondary amine. Therefore, a plausible synthetic route would involve the conversion of this compound to its corresponding sulfonyl chloride, followed by reaction with a phenoxyalkylamine.

| Reactants | Reaction Type | Product | Reference |

|---|---|---|---|

| 5-Nitroindazole and 2-Chloro-5-methoxybenzene-1-sulfonyl chloride | Sulfonylation | 1-((2-Chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | |

| 1-((2-Chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | Reduction | 1-((2-Chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine |

Amino Acid Conjugates and Peptidomimetics

The conjugation of amino acids and peptides to a sulfonamide scaffold is a strategy to create peptidomimetics with potentially improved properties. A common method involves the reaction of a sulfonyl chloride with the amino group of an amino acid or peptide. For instance, 4-acetamidobenzenesulfonyl chloride can be reacted with amino acids like valine, alanine, and tryptophan in a basic solution to form the corresponding amino acid-sulfonamide conjugates.

The synthesis of peptidomimetics can also involve more complex strategies, such as the use of solid-phase peptide synthesis (SPPS) techniques. This allows for the sequential addition of amino acids to a sulfonamide-functionalized resin. Another approach is the use of N-protected 2-aminoalkanesulfonamides as building blocks in Mannich-type reactions to create hybrid sulfonophosphinopeptides.

| Reactants | Reaction Type | Product | Reference |

|---|---|---|---|

| 4-Acetamidobenzenesulfonyl chloride and Amino acids (Valine, Alanine, Tryptophan) | Nucleophilic substitution | Amino acid-sulfonamide conjugates | |

| N-protected 2-aminoalkanesulfonamides, aldehydes, and aryldichlorophosphines | Mannich-type reaction | Hybrid sulfonophosphinopeptides |

Application of Advanced Synthetic Techniques (e.g., Click Chemistry)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an invaluable tool in the synthesis of sulfonamide derivatives. mdpi.com Its high efficiency, selectivity, and mild reaction conditions make it ideal for creating complex molecules from simpler building blocks. nih.gov This technique has been extensively used to synthesize 1,2,3-triazole-containing sulfonamides. researchgate.net

The "sulfo-click" reaction, a bio-orthogonal amidation between thio acids and sulfonyl azides to form N-acyl sulfonamides, is another advanced synthetic method. This reaction is noted for its high efficiency and specificity. Furthermore, electrochemical methods have been developed for the synthesis of sulfonamides through the oxidative coupling of thiols and amines, offering an environmentally benign alternative to traditional methods.

| Technique | Description | Application | Reference |

|---|---|---|---|

| Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | A highly efficient and regioselective reaction between an azide and a terminal alkyne. | Synthesis of 1,2,3-triazole-benzenesulfonamide conjugates. | nih.govresearchgate.netmdpi.com |

| Sulfo-click reaction | Bio-orthogonal amidation between thio acids and sulfonyl azides. | Formation of N-acyl sulfonamides. | |

| Electrochemical synthesis | Oxidative coupling of thiols and amines. | Environmentally benign synthesis of sulfonamides. |

Chemical Intermediate Role in the Synthesis of Complex Organic Molecules

The strategic position of its functional groups—an amine, a methoxy (B1213986), and a sulfonamide on a benzene ring—makes this compound a versatile, yet specific, building block in organic synthesis. Its utility as a chemical intermediate is primarily centered on its role as a precursor in the formation of more complex molecules, particularly within the pharmaceutical landscape. The interplay of its reactive sites allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

While the direct application of this compound as a starting material for commercially available drugs is not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. The synthesis of certain pharmaceutical intermediates often involves precursors with similar functionalities. For instance, the broader class of aminobenzenesulfonamides is fundamental to the synthesis of a range of drugs, including certain diuretics and hypoglycemic agents.

Research into the synthesis of novel therapeutic agents often involves the use of diverse building blocks. In this context, substituted benzenesulfonamides are common starting points. For example, in the development of new potential therapeutic agents, various 2-aminothiazole (B372263) sulfonamide derivatives have been synthesized, showcasing the utility of the sulfonamide group in creating libraries of compounds for biological screening.

It is important to distinguish this compound from structurally similar compounds that are well-documented pharmaceutical intermediates. A notable example is (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia. Although they share the methoxybenzenesulfonamide core, the presence of an aminopropyl group in the latter significantly alters its synthetic applications.

Biological Activity and Mechanistic Research in Vitro Studies

Enzyme Inhibition Studies

Benzenesulfonamides are a well-established class of compounds known for their ability to inhibit various metalloenzymes, primarily due to the interaction of the sulfonamide group with the metal ion in the enzyme's active site.

The primary sulfonamide moiety is a classic zinc-binding group (ZBG) that allows this class of molecules to act as potent inhibitors of carbonic anhydrases (CAs). tandfonline.com The inhibitory profile of benzenesulfonamide (B165840) derivatives can vary significantly across different CA isoforms depending on the substitution patterns on the benzene (B151609) ring.

Human carbonic anhydrase I (hCA I) and II (hCA II) are ubiquitous cytosolic isoforms. While hCA I is a slow enzyme, hCA II is one of the most catalytically active enzymes known. Many primary sulfonamides show significant inhibitory activity against these isoforms. nih.gov For instance, studies on various N-((4-sulfamoylphenyl)carbamothioyl) amides have shown potent inhibition of hCA I, with inhibition constants (Kᵢ) ranging from 13.3 to 87.6 nM. mdpi.com The same series of compounds also effectively inhibited hCA II, with Kᵢ values between 5.3 and 384.3 nM. mdpi.com Similarly, another study on sulfonamides incorporating mono-, bi-, and tricyclic imide moieties reported Kᵢ values ranging from 49 to >10,000 nM for hCA I and from 2.4 to 4515 nM for hCA II. nih.gov The high sequence homology within the active sites of hCA I and hCA II often results in similar structure-activity relationships for many inhibitors. mdpi.com

Table 1: Range of Inhibitory Activity of Various Benzenesulfonamide Derivatives Against Human Cytosolic CAs

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range |

|---|---|---|

| N-((4-sulfamoylphenyl)carbamothioyl) amides mdpi.com | hCA I | 13.3–87.6 nM |

| N-((4-sulfamoylphenyl)carbamothioyl) amides mdpi.com | hCA II | 5.3–384.3 nM |

| Imide-moiety Sulfonamides nih.gov | hCA I | 49–>10,000 nM |

Human carbonic anhydrases IX (hCA IX) and XII (hCA XII) are transmembrane isoforms that are overexpressed in many types of hypoxic tumors and are involved in pH regulation of the tumor microenvironment, making them important anticancer targets. nih.gov Achieving selectivity for these tumor-associated isoforms over the ubiquitous cytosolic isoforms (hCA I and II) is a key goal in drug design.

Research on various benzenesulfonamide derivatives has demonstrated a wide range of inhibitory potencies against these isoforms. For example, a series of sulfonamides featuring imide moieties showed inhibition constants ranging from 9.7 to 7766 nM against hCA IX and 14 to 316 nM against hCA XII. nih.gov Another study on 2-mercapto-benzenesulfonamides found Kᵢ values in the range of 160–1950 nM for hCA IX and a more potent range of 1.2–413 nM for hCA XII, with some derivatives showing selectivity for the tumor-associated isoforms. nih.gov Furthermore, triazinyl-substituted aminobenzenesulfonamide conjugates have shown impressive inhibition of hCA XII, with Kᵢ values as low as 7.5–9.6 nM. nih.govresearchgate.net

Table 2: Range of Inhibitory Activity of Various Benzenesulfonamide Derivatives Against Tumor-Associated CAs

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range |

|---|---|---|

| Imide-moiety Sulfonamides nih.gov | hCA IX | 9.7–7766 nM |

| Imide-moiety Sulfonamides nih.gov | hCA XII | 14–316 nM |

| 2-Mercapto-benzenesulfonamides nih.gov | hCA IX | 160–1950 nM |

| 2-Mercapto-benzenesulfonamides nih.gov | hCA XII | 1.2–413 nM |

Carbonic anhydrases in pathogenic bacteria, such as Vibrio cholerae, are emerging as novel antibacterial targets. nih.gov These enzymes are crucial for the pathogen's life cycle and growth. nih.gov Studies on the α-carbonic anhydrase from Vibrio cholerae (VchCA) have shown that it is potently inhibited by various benzenesulfonamide derivatives. A library of para- and meta-substituted benzenesulfonamides demonstrated strong inhibition of VchαCA. nih.gov Another study involving sulfonamides incorporating imidazole moieties reported potent, low nanomolar inhibition of VchCA, with Kᵢ values ranging from 6.2 to 8.5 nM, which is comparable to the standard inhibitor Acetazolamide (Kᵢ = 5.0 nM). nih.gov Notably, these compounds were highly selective, showing only micromolar inhibition against the human isoforms hCA I and II, suggesting that developing bacteria-specific CA inhibitors is a viable strategy. nih.gov

Carbonic anhydrases are zinc-containing metalloenzymes. nih.gov The catalytic mechanism involves a zinc-bound water molecule, which is deprotonated to a more nucleophilic hydroxide ion. gusc.lv This zinc-hydroxide species attacks a carbon dioxide substrate molecule. gusc.lv

Primary sulfonamides act as potent inhibitors by mimicking the transition state of the CO₂ hydration reaction. The inhibition mechanism involves the binding of the deprotonated sulfonamide group (R-SO₂NH⁻) directly to the Zn(II) ion in the active site. nih.govacs.org This binding event displaces the catalytically essential zinc-bound water/hydroxide molecule, thus inactivating the enzyme. acs.orgresearchgate.net The sulfonamide inhibitor forms a tetrahedral coordination complex with the zinc ion, which is also coordinated by three conserved histidine residues from the enzyme. gusc.lv Further stability is conferred through a network of hydrogen bonds between the sulfonamide's oxygen atoms and the side chain of a key active site residue, Threonine 199 (Thr199). acs.org

Metallo-β-lactamases (MβLs) are a class of zinc-dependent enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics, including carbapenems. nih.govnih.gov The development of MβL inhibitors is a critical strategy to overcome this resistance. researchgate.net

The MβL ImiS, from Aeromonas sobria, is a representative member of the B2 subclass of MβLs. nih.gov Research has shown that meta-substituted benzenesulfonamides can act as specific inhibitors of ImiS. A study of twenty-one such compounds revealed inhibitory activity with IC₅₀ values ranging from 0.11 to 9.3 μM. nih.gov The most potent compound in that series exhibited an IC₅₀ of 0.11 μM. nih.gov Kinetic studies showed that these sulfonamide inhibitors act reversibly. nih.gov The ability of these compounds to inhibit ImiS in living bacterial cells was also demonstrated by their capacity to restore the efficacy of imipenem and meropenem, reducing their minimum inhibitory concentrations (MICs) by 2- to 4-fold against E. coli expressing ImiS. nih.gov

Table 3: Inhibitory Activity of meta-Substituted Benzenesulfonamides Against ImiS

| Compound Class | Target Enzyme | Inhibition (IC₅₀) Range |

|---|

Carbonic Anhydrase (CA) Isoforms Inhibition

Cellular Activity Studies

Derivatives based on the 2-Amino-6-methoxybenzenesulfonamide structure have demonstrated significant cytotoxic activity across a range of human cancer cell lines. The effectiveness of these compounds is often measured by their IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.

For example, a novel water-soluble 2-aminoimidazoline derivative, OAT-449, has shown potent activity, causing cell death in eight different cancer cell lines at nanomolar concentrations (6 to 30 nM) tandfonline.com. Another series of bis-sulfonamides exhibited growth inhibition against colon, lung, and breast cancer cell lines nih.gov. Furthermore, a series of 2-amino-3,4,5-trimethoxybenzophenone analogues displayed remarkable antiproliferative activity, with IC₅₀ values in the low nanomolar range against various human cancer cell lines, including a multidrug-resistant (MDR) line nih.gov.

Table 1: Cytotoxic Activity of Selected Benzenesulfonamide Derivatives

| Compound Series | Cancer Cell Line | Cell Line Type | Measurement | Value | Reference |

|---|---|---|---|---|---|

| OAT-449 | Various (8 lines) | - | Effective Concentration | 6 - 30 nM | tandfonline.com |

| Bis-sulfonamides | HCT116 | Colon Cancer | GI₅₀ | 0.74 - 10.0 µg/mL | nih.gov |

| H460 | Lung Cancer | GI₅₀ | 0.74 - 10.0 µg/mL | nih.gov | |

| MCF-7 | Breast Cancer | GI₅₀ | 0.74 - 10.0 µg/mL | nih.gov | |

| 2-amino-3,4,5-trimethoxybenzophenone analogues | Various Human Cancer Lines | - | IC₅₀ | 7 - 16 nM | nih.gov |

| MDR(+) Cancer Line | Multidrug-Resistant | IC₅₀ | 7 - 16 nM | nih.gov |

A primary mechanism contributing to the cytotoxic activity of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to mitotic arrest and cell death.

Several studies have confirmed that derivatives containing the aminobenzenesulfonamide scaffold act as potent tubulin polymerization inhibitors.

Mechanism of Action: These compounds bind to tubulin, often at the colchicine binding site, preventing its polymerization into microtubules nih.gov. This interference with microtubule dynamics is a validated anticancer strategy.

Cellular Effects: Treatment of cancer cells with these inhibitors leads to a cascade of antimitotic events. An immunofluorescence-based microtubule repolymerization assay confirmed that these compounds cause a failure of microtubules to repolymerize.

Mitotic Arrest: Cell cycle analysis reveals that treated cells accumulate in the G2/M phase. This arrest is characterized by the formation of aberrant mitotic spindles and misaligned chromosomes.

Mitotic Catastrophe: The sustained mitotic arrest ultimately induces mitotic catastrophe, a mode of cell death triggered by faulty mitosis. This is often followed by non-apoptotic or apoptotic cell death pathways. For example, the 2-aminoimidazoline derivative OAT-449 was shown to induce profound multi-nucleation and mitotic catastrophe in colorectal (HT-29) and cervical (HeLa) adenocarcinoma cells tandfonline.com.

Table 2: Antimitotic Effects of Benzenesulfonamide Derivatives

| Observed Effect | Description | Reference |

|---|---|---|

| Tubulin Polymerization Inhibition | Directly binds to tubulin (colchicine site) to prevent microtubule formation. | nih.gov |

| G2/M Phase Arrest | Cells accumulate in the G2/M phase of the cell cycle in a time- and dose-dependent manner. | researchgate.net |

| Defective Spindle Formation | Arrested mitotic cells display aberrant mitotic spindles and misaligned chromosomes. | researchgate.net |

| Mitotic Catastrophe | Induces profound multi-nucleation, leading to cell death. | tandfonline.com |

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the biological and mechanistic activities of "this compound" according to the requested outline.

Extensive searches for research specifically investigating this compound's effects on MDM2 protein activity, immune signaling pathways such as NF-κB and ISRE, its antimicrobial profile against specific bacterial and fungal strains, and its mechanisms of DNA interaction have not yielded direct and detailed findings.

While the broader class of sulfonamides has been studied for some of these properties, providing information on the general class would not adhere to the strict requirement of focusing solely on "this compound." To maintain scientific accuracy and avoid speculation, this article cannot be constructed as requested due to the lack of specific published research on this particular compound in the specified areas of study.

Antimutagenic Effect Assessment

While direct studies on the antimutagenic properties of this compound are not extensively documented in publicly available literature, research into structurally related sulfonamide compounds has provided insights into the potential antimutagenic activity of this class of molecules.

One pertinent study investigated the antimutagenic effects of a sulfonamide chalcone derivative, N-{4-[3-(4-nitrophenyl)prop-2-enoyl]phenyl} benzenesulfonamide (CPN), using the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. nih.govsemanticscholar.org This assay assesses the ability of a compound to reduce the mutagenic effects of known mutagens.

The study revealed that the sulfonamide chalcone derivative exhibited significant antimutagenic activity. nih.govsemanticscholar.org In the presence of the mutagen 4-nitroquinoline 1-oxide (4-NQO), the compound caused a notable decrease in the number of histidine revertant colonies (His+) in the TA98 strain of S. typhimurium. nih.govsemanticscholar.org Similarly, when tested with the TA100 strain and the mutagen sodium azide (B81097), a reduction in His+ revertants was observed, particularly at higher concentrations of the compound. nih.govsemanticscholar.org Some derivatives of sulfonamides have demonstrated antimutagenic properties. nih.gov

The findings from the study on the sulfonamide chalcone are summarized in the table below:

| Test Strain | Mutagen | Compound Concentration (µ g/plate ) | Result |

| S. typhimurium TA98 | 4-nitroquinoline 1-oxide (4-NQO) | All tested doses | Significant decrease in His+ revertants nih.govsemanticscholar.org |

| S. typhimurium TA100 | Sodium azide | >50 | Significant decrease in His+ revertants nih.govsemanticscholar.org |

These results suggest that the sulfonamide functional group, a key feature of this compound, may contribute to antimutagenic properties. However, it is crucial to note that these findings are for a related, but structurally distinct, compound. Further research is required to specifically evaluate the antimutagenic potential of this compound.

Receptor Binding Affinity Research

Potential Interactions with Calcium Channel Proteins

Voltage-gated calcium channels (VGCCs) are crucial for various physiological processes, and their modulation by small molecules is of significant therapeutic interest. nih.gov Studies have explored the development of sulfonamide-based compounds as blockers of different types of calcium channels, including N-type and T-type channels. nih.govuq.edu.aunih.gov

For instance, research has focused on optimizing sulfonamide derivatives to act as potent and selective inhibitors of Cav2.2 (N-type) calcium channels, which are implicated in pain pathways. uq.edu.aunih.gov Another study described the discovery of a selective Cav3.2 (T-type) calcium channel blocker, ABT-639, which belongs to the sulfonamide class of compounds. nih.gov These findings highlight the potential of the sulfonamide scaffold to interact with and inhibit the function of specific calcium channel subtypes.

The table below summarizes the types of calcium channels that have been targeted by various sulfonamide derivatives in research studies:

| Calcium Channel Type | Subtype(s) Targeted by Sulfonamide Derivatives |

| N-type | CaV2.2 uq.edu.aunih.gov |

| T-type | CaV3.2 nih.gov |

The potential for this compound to interact with calcium channel proteins is plausible given the activities of other sulfonamide-containing molecules. The specific amino and methoxy (B1213986) substitutions on the benzene ring would influence its electronic and steric properties, which in turn would determine its binding affinity and selectivity for different calcium channel isoforms. However, without direct experimental data, any potential interaction remains speculative. Further in vitro binding assays and electrophysiological studies are necessary to determine if this compound has any significant affinity for and modulatory effect on calcium channel proteins.

Future Research Directions

Exploration of Novel Synthetic Routes and Analog Libraries

The foundation of discovering new therapeutic agents often lies in the ability to efficiently synthesize a diverse range of chemical structures. For 2-Amino-6-methoxybenzenesulfonamide, future research will likely focus on developing more versatile and efficient synthetic methodologies. beilstein-journals.org The goal is to move beyond traditional methods to strategies that allow for the rapid generation of analog libraries. researchgate.netresearchgate.net

Key areas of exploration include:

Advanced Cross-Coupling Reactions: Employing modern palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, could enable the introduction of a wide variety of substituents onto the aromatic ring and the amino group. researchgate.net This would facilitate the systematic exploration of the structure-activity relationship (SAR).

Combinatorial Chemistry and High-Throughput Synthesis: The development of solid-phase or solution-phase combinatorial synthetic routes would allow for the creation of large libraries of analogs. These libraries are invaluable for high-throughput screening campaigns to identify compounds with improved potency, selectivity, or pharmacokinetic properties.

Flow Chemistry: Utilizing microreactor technology can offer significant advantages in terms of reaction control, safety, and scalability. Developing flow-based syntheses for key intermediates or the final compounds could streamline the production of analog libraries.

Bio-catalysis: Exploring enzymatic transformations could provide highly selective and environmentally friendly methods for key synthetic steps, such as stereoselective reductions or hydroxylations, to create novel chiral analogs.

A systematic approach to analog generation, as outlined in the table below, will be crucial for mapping the chemical space around the this compound core.

| Position of Modification | Potential Functional Groups to Introduce | Desired Outcome |

| Amine (NH2) at C2 | Alkyl chains, Aryl groups, Heterocycles | Modulate solubility, receptor binding, and metabolic stability |

| Methoxy (B1213986) (OCH3) at C6 | Other alkoxy groups, Halogens, Cyano groups | Alter electronic properties and target interactions |

| Sulfonamide (SO2NH2) | Substituted amines, Amides, Carboxylic acids | Enhance binding affinity and explore new target interactions |

| Benzene (B151609) Ring | Additional substituents (e.g., F, Cl, Br, CH3) | Fine-tune lipophilicity and electronic character nih.gov |

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. researchgate.net For this compound, these approaches can guide the rational design of new analogs with enhanced properties.

Future computational efforts should include:

Molecular Docking and Virtual Screening: Docking studies can predict the binding modes of this compound analogs within the active sites of various biological targets. nih.gov This can help prioritize which analogs to synthesize and test, saving time and resources. Virtual screening of large compound databases can also identify novel scaffolds that mimic the binding of the core structure.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a ligand interacts with its target protein over time. researchgate.net These simulations can reveal key binding interactions, assess the stability of the ligand-protein complex, and help explain the molecular basis for an analog's activity.

Quantitative Structure-Activity Relationship (QSAR): By correlating the chemical structures of a series of analogs with their biological activities, QSAR models can be developed to predict the activity of unsynthesized compounds. This allows for the in-silico optimization of lead compounds.

Machine Learning and Artificial Intelligence (AI): AI-driven platforms can analyze vast datasets from screening campaigns and the scientific literature to identify complex patterns and relationships that are not apparent to human researchers. nih.govresearchgate.net These models can predict biological activity, toxicity, and pharmacokinetic properties, thereby accelerating the drug discovery process. nih.gov

Elucidation of Broader Biological Target Profiles and Polypharmacology

The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, which recognizes that many effective drugs act on multiple targets simultaneously. researchgate.netwikipedia.org This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. wikipedia.org

Future research should aim to:

Deorphanize the Compound: While analogs have shown activity, the full range of biological targets for this compound is not completely understood. Large-scale screening against panels of receptors, enzymes, and ion channels can help to identify its primary and secondary targets. For instance, related benzenesulfonamides have shown inhibitory activity against carbonic anhydrase isoforms IX and XII, which are implicated in cancer. nih.gov Other studies on similar structures have pointed towards the PI3K/AKT/mTOR pathway as a potential target. nih.gov

Chemoproteomics: This technique uses chemical probes based on the core structure to "fish" for binding partners in cell lysates or living cells. Identifying these interacting proteins can reveal novel targets and pathways modulated by the compound.